Structural & Physicochemical Differentiation from Halogen Analogs
The target compound contains a para-bromophenyl substituent, while close analogs feature para-chloro (CAS 72239-29-3) and para-fluoro (CAS 72239-30-6) groups. Bromine's larger atomic radius and higher polarizability can enhance halogen bonding interactions with biological targets and influence lipophilicity (LogP) and metabolic stability compared to chlorine and fluorine. The calculated density and boiling point of the target compound are 1.567 g/cm³ and 390.06°C, respectively , while the 4-chloro analog has a molecular weight of 226.73 g/mol . These differences can impact compound handling, formulation, and target engagement, making direct substitution scientifically unsound without experimental validation.
| Evidence Dimension | Molecular Weight & Physicochemical Properties |
|---|---|
| Target Compound Data | MW = 271.17 g/mol; Density = 1.567 g/cm³ (calc.); Boiling Point = 390.06°C (calc.) |
| Comparator Or Baseline | 4-Chloro analog (CAS 72239-29-3): MW = 226.73 g/mol |
| Quantified Difference | MW difference: +44.44 g/mol (bromine vs. chlorine). Density and boiling point differences are calculated but not experimentally determined. |
| Conditions | In silico predictions from ChemBlink database and vendor data |
Why This Matters
Differences in molecular weight, density, and boiling point alter compound handling, solubility, and potential for halogen bonding, which are critical for assay design and lead optimization.
